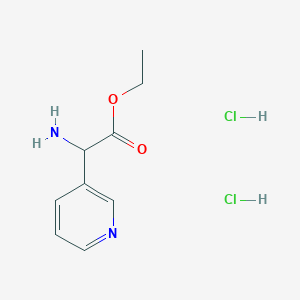

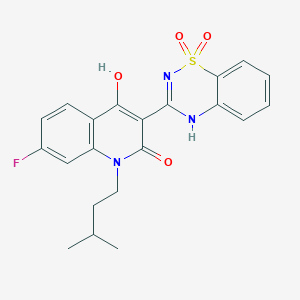

10alpha-Hydroxy Nicergoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

10alpha-Hydroxy Nicergoline is a derivative of nicergoline, an ergot alkaloid. Nicergoline is primarily used as a cerebral vasodilator and in the treatment of various vascular disorders, including senile dementia and migraines of vascular origin . The compound enhances cerebral blood flow and oxygen utilization in brain cells, improving mental clarity and agility .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of 10alpha-Hydroxy Nicergoline involves several steps:

Photocatalysis Reaction: Ergot alcohol reacts in a methanol-sulfuric acid system under photocatalysis to prepare 10alpha-methoxyl-light ergot alcohol.

Industrial Production Methods: A new nanospray drying method has been developed for the preparation of nicergoline pure nanoparticles. This method involves spray drying a water-ethanol solution using a Nano Spray Dryer Büchi B-90, resulting in spherical pure nanoparticles .

Types of Reactions:

Oxidation: Nicergoline can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nicergoline can undergo substitution reactions, particularly nucleophilic substitution, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

Oxidation: Oxidized derivatives of nicergoline.

Reduction: Reduced derivatives of nicergoline.

Substitution: Substituted nicergoline derivatives with various functional groups.

Aplicaciones Científicas De Investigación

10alpha-Hydroxy Nicergoline has a wide range of scientific research applications:

Chemistry: Used in the synthesis of various derivatives for studying structure-activity relationships.

Biology: Investigated for its effects on cellular processes and signaling pathways.

Medicine: Used in the treatment of vascular disorders, dementia, and migraines.

Industry: Employed in the development of pharmaceutical formulations and drug delivery systems.

Mecanismo De Acción

10alpha-Hydroxy Nicergoline acts by inhibiting the postsynaptic alpha (1)-adrenoceptors on vascular smooth muscle. This inhibition prevents the vasoconstrictor effect of circulating and locally released catecholamines (epinephrine and norepinephrine), resulting in peripheral vasodilation . Additionally, it enhances cholinergic and catecholaminergic neurotransmitter function, inhibits platelet aggregation, and promotes metabolic activity, leading to increased utilization of oxygen and glucose .

Comparación Con Compuestos Similares

Ergotamine: Another ergot alkaloid used to treat migraines.

Cabergoline: An ergot derivative used to treat hyperprolactinemia.

Bromocriptine: Used to treat Parkinson’s disease and hyperprolactinemia.

Uniqueness of 10alpha-Hydroxy Nicergoline: Unlike many other ergolines, such as ergotamine, this compound is not associated with cardiac fibrosis . It has a broad spectrum of action, including vasodilation, enhancement of neurotransmitter function, inhibition of platelet aggregation, and promotion of metabolic activity .

Propiedades

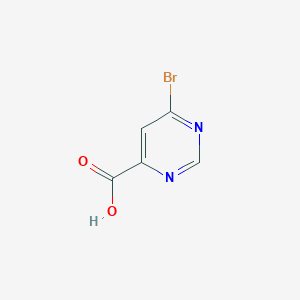

Fórmula molecular |

C23H24BrN3O3 |

|---|---|

Peso molecular |

470.4 g/mol |

Nombre IUPAC |

[(6aR,9R,10aS)-10a-hydroxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methyl 5-bromopyridine-3-carboxylate |

InChI |

InChI=1S/C23H24BrN3O3/c1-26-12-16-7-20-23(29,18-4-3-5-19(26)21(16)18)8-14(11-27(20)2)13-30-22(28)15-6-17(24)10-25-9-15/h3-6,9-10,12,14,20,29H,7-8,11,13H2,1-2H3/t14-,20-,23+/m1/s1 |

Clave InChI |

PCKJONBQKJQXEK-ZTWLPKFNSA-N |

SMILES isomérico |

CN1C[C@@H](C[C@]2([C@H]1CC3=CN(C4=CC=CC2=C34)C)O)COC(=O)C5=CC(=CN=C5)Br |

SMILES canónico |

CN1CC(CC2(C1CC3=CN(C4=CC=CC2=C34)C)O)COC(=O)C5=CC(=CN=C5)Br |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![17-Ethynyl-13-methyl-17-trimethylsilyloxy-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B15123750.png)

![13-[2-[2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)cyclohexyl]oxycyclohexyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosane](/img/structure/B15123762.png)

![3-(diphenylphosphanyl)-2'-[(S)-hydroxy(phenyl)methyl]-[1,1'-binaphthalen]-2-ol](/img/structure/B15123778.png)

![N-methyl-N-[1-(2-phenylethanesulfonyl)piperidin-4-yl]pyridin-2-amine](/img/structure/B15123791.png)

![3-{[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B15123797.png)

![(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B15123811.png)